molecular formula CH3BN B14471032 Azaboriridin-2-yl CAS No. 71720-68-8

Azaboriridin-2-yl

Cat. No.: B14471032
CAS No.: 71720-68-8
M. Wt: 39.85 g/mol
InChI Key: SHSUWFIIPKXFOF-UHFFFAOYSA-N
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Description

Azaboriridin-2-yl is a heterocyclic compound that contains both boron and nitrogen atoms within its ring structure. This unique combination of elements imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azaboriridin-2-yl typically involves the formation of the boron-nitrogen bond through various methods. One common approach is the halogen-metal exchange followed by borylation. This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) and subsequent reaction with a boron-containing reagent . Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azaboriridin-2-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding boron-nitrogen hydrides.

    Substitution: Substitution reactions involve the replacement of one atom or group within the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic reagents (such as lithium or magnesium compounds), palladium catalysts, and boron-containing reagents (such as tetraalkoxydiborane) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound include boron-nitrogen oxides, boron-nitrogen hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Azaboriridin-2-yl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azaboriridin-2-yl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in electron transfer processes, affecting the redox state of other molecules. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Properties

CAS No.

71720-68-8

Molecular Formula

CH3BN

Molecular Weight

39.85 g/mol

InChI

InChI=1S/CH3BN/c1-2-3-1/h3H,1H2

InChI Key

SHSUWFIIPKXFOF-UHFFFAOYSA-N

Canonical SMILES

[B]1CN1

Origin of Product

United States

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